molecular formula C24H30O8S B5231633 Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate

Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate

Cat. No.: B5231633
M. Wt: 478.6 g/mol
InChI Key: VNPRPBAQRGGHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate is a complex organic compound with the molecular formula C27H36O6. It is known for its unique structural properties, which include a butyl ester group, a sulfonyl group, and a phenoxy acetate moiety. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate typically involves multiple steps. One common method includes the esterification of 2-butoxy-2-oxoethoxyphenol with butyl acetate in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy acetates.

Scientific Research Applications

Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, inhibiting their activity. This compound can also modulate signaling pathways by binding to receptor sites, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: A simpler ester with similar esterification properties.

    Phenyl acetate: Shares the phenoxy acetate moiety but lacks the sulfonyl group.

    Sulfonyl phenoxy acetates: Compounds with similar sulfonyl and phenoxy groups but different ester chains.

Uniqueness

Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate is unique due to its combination of butyl ester, sulfonyl, and phenoxy acetate groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.

Properties

IUPAC Name

butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8S/c1-3-5-15-29-23(25)17-31-19-7-11-21(12-8-19)33(27,28)22-13-9-20(10-14-22)32-18-24(26)30-16-6-4-2/h7-14H,3-6,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPRPBAQRGGHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.